molecular formula C24H26N4O4 B10995516 N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide)

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide)

Cat. No.: B10995516
M. Wt: 434.5 g/mol
InChI Key: KCAUDOHWXOPHIW-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) is a complex organic compound characterized by its unique structure, which includes two pyrrolidine rings connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(N-methylformamide): Similar in structure but with different functional groups.

    3,3’-ethane-1,2-diylbis(oxy)dipropanoic acid: Contains an ethane-1,2-diyl bridge but with different substituents.

Uniqueness

N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) is unique due to its specific combination of pyrrolidine rings and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

5-oxo-N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O4/c29-21-13-17(15-27(21)19-7-3-1-4-8-19)23(31)25-11-12-26-24(32)18-14-22(30)28(16-18)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,31)(H,26,32)

InChI Key

KCAUDOHWXOPHIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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